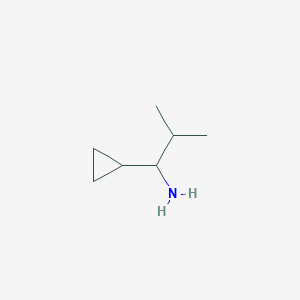

1-Cyclopropyl-2-methylpropan-1-amine

Description

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

1-cyclopropyl-2-methylpropan-1-amine |

InChI |

InChI=1S/C7H15N/c1-5(2)7(8)6-3-4-6/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

CBPAZAKGLBSTBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1CC1)N |

Origin of Product |

United States |

Contextual Significance Within Contemporary Amine Chemistry Research

In modern amine chemistry, there is a significant focus on creating molecules with well-defined three-dimensional structures to achieve specific biological activities or catalytic functions. The cyclopropyl (B3062369) group is a "bioisostere" often used to replace moieties like gem-dimethyl groups or alkenes, providing conformational rigidity that can lock a molecule into a bioactive shape. acs.orgscientificupdate.com This rigidity is crucial for enhancing binding affinity to biological targets and improving metabolic stability. acs.orghyphadiscovery.com 1-Cyclopropyl-2-methylpropan-1-amine embodies this principle, serving as a chiral synthon whose rigid cyclopropyl scaffold is of high interest in the design of novel therapeutic agents and specialized organic materials. longdom.orgacs.org The unique electronic properties of the cyclopropane (B1198618) ring, which exhibits partial π-character, further distinguish it from simple alkyl amines, influencing its reactivity and intermolecular interactions. acs.org

Historical Trajectory of Research into Cyclopropyl Containing Amines

Research into cyclopropyl-containing amines dates back to the mid-20th century, driven by the discovery of their unique reactivity and biological potential. google.com Early synthetic routes relied on classical cyclopropanation methods, such as the Simmons-Smith reaction, or multi-step sequences often starting from cyclopropanecarboxylic acid derivatives via rearrangements like the Curtius or Hofmann reactions. peeref.comgoogleapis.com These initial methods often faced challenges in controlling stereochemistry and were not always suitable for large-scale production. google.com

A significant advancement came with the development of metal-catalyzed reactions, including adaptations of the Kulinkovich reaction, which allowed for the synthesis of aminocyclopropanes directly from amides or nitriles. acs.orgpeeref.com Over the decades, the focus has shifted towards achieving high levels of stereoselectivity. The development of asymmetric catalysis and the use of chiral auxiliaries have enabled the synthesis of specific enantiomers of complex cyclopropylamines, which is critical for their application in pharmacology. google.comnih.gov A 2021 patent, for instance, describes a scalable method for producing non-racemic 1-cyclopropylalkyl-1-amines with high optical purity, highlighting the ongoing industrial and academic importance of this molecular class. google.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous structural determination of organic molecules like 1-Cyclopropyl-2-methylpropan-1-amine. Through a suite of one- and multi-dimensional experiments, a complete picture of the molecule's framework can be assembled.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Multi-dimensional NMR experiments are indispensable for mapping the complex spin systems within 1-Cyclopropyl-2-methylpropan-1-amine.

Correlation SpectroscopY (COSY): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons. sdsu.edu For 1-Cyclopropyl-2-methylpropan-1-amine, COSY spectra would be expected to show correlations between the methine proton at the C1 position and the protons of the adjacent cyclopropyl (B3062369) and isopropyl groups. This confirms the direct linkage of these structural fragments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to, showing one-bond ¹H-¹³C correlations. sdsu.eduyoutube.com This technique is crucial for assigning the specific carbon signals to their corresponding protons in the molecule's backbone and side chains.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close to each other in space, which is critical for determining stereochemistry and preferred conformations. youtube.com For a chiral molecule like 1-Cyclopropyl-2-methylpropan-1-amine, NOESY can help in understanding the spatial arrangement of the cyclopropyl and isopropyl groups relative to each other.

A hypothetical table of expected NMR correlations for 1-Cyclopropyl-2-methylpropan-1-amine is presented below.

| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations (to Carbon) |

| CH-NH₂ (C1) | CH of cyclopropyl, CH of isopropyl | Carbons of isopropyl group, Carbons of cyclopropyl group |

| CH of isopropyl | CH-NH₂, CH₃ of isopropyl | C1, Methyl carbons of isopropyl |

| CH₃ of isopropyl | CH of isopropyl | C1, CH of isopropyl |

| CH of cyclopropyl | CH-NH₂, CH₂ of cyclopropyl | C1, CH₂ carbons of cyclopropyl |

| CH₂ of cyclopropyl | CH of cyclopropyl | C1, Other carbons of cyclopropyl |

Application of Chiral Shift Reagents and Chiral Solvating Agents in NMR for Enantiomeric Excess Determination

Since 1-Cyclopropyl-2-methylpropan-1-amine possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in many applications. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the analyte. This interaction forms transient diastereomeric complexes, which have different NMR spectra. researchgate.net The signals corresponding to each enantiomer become chemically non-equivalent and are resolved into separate peaks, allowing for quantification by integration. tcichemicals.com

Chiral Solvating Agents (CSAs): CSAs function by forming diastereomeric solvates with the enantiomers of the analyte through non-covalent interactions. researchgate.net This association leads to small but measurable differences in the chemical shifts of the enantiomers, enabling their differentiation and the calculation of enantiomeric excess. researchgate.netrsc.org The amine functional group in 1-Cyclopropyl-2-methylpropan-1-amine would be the primary site of interaction for many common CSAs.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the determination of the exact elemental composition of the molecule. For 1-Cyclopropyl-2-methylpropan-1-amine (C₇H₁₅N), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the protonated ion, [M+H]⁺, with the theoretically calculated value.

| Property | Value |

| Molecular Formula | C₇H₁₅N |

| Monoisotopic Mass | 113.120449 u |

| Theoretical m/z of [M+H]⁺ | 114.128274 u |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org In an MS/MS experiment, the molecular ion of 1-Cyclopropyl-2-methylpropan-1-amine (m/z 114) would be isolated, subjected to collision-induced dissociation, and the resulting fragment ions would be detected. unt.edu The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. A common fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.info

Plausible fragmentation pathways for 1-Cyclopropyl-2-methylpropan-1-amine would include:

Loss of an isopropyl radical (•CH(CH₃)₂), leading to a fragment ion.

Loss of a cyclopropyl radical (•C₃H₅), resulting in a different fragment ion.

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) |

| 114 | Isopropyl radical (43 u) | 71 |

| 114 | Cyclopropyl radical (41 u) | 73 |

| 114 | Ammonia (B1221849) (17 u) | 97 |

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. The spectrum arises from the absorption of energy corresponding to the vibrational frequencies of the molecule's bonds.

For 1-Cyclopropyl-2-methylpropan-1-amine, key characteristic vibrational modes would include:

N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.

C-H Stretching: Vibrations for sp³ hybridized C-H bonds are found just below 3000 cm⁻¹. The C-H bonds within the strained cyclopropyl ring are expected to show characteristic stretches at slightly higher frequencies, typically above 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group usually appears in the 1650-1580 cm⁻¹ range.

C-N Stretching: This vibration is typically observed in the 1250-1020 cm⁻¹ region for aliphatic amines. mdpi.com

A summary of expected vibrational frequencies is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Primary Amine (-NH₂) |

| C-H Stretch (cyclopropyl) | > 3000 | Cyclopropyl C-H |

| C-H Stretch (aliphatic) | < 3000 | Isopropyl C-H |

| N-H Bend (scissoring) | 1650 - 1580 | Primary Amine (-NH₂) |

| C-N Stretch | 1250 - 1020 | Aliphatic Amine |

Detailed analysis, often aided by computational chemistry, can correlate subtle shifts in these frequencies to different molecular conformations. nih.gov

Advanced Chromatographic Techniques for Separation, Purity, and Stereoisomer Analysis

Chromatographic methods are paramount for separating 1-Cyclopropyl-2-methylpropan-1-amine from impurities and for resolving its enantiomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for assessing the purity and volatility of 1-Cyclopropyl-2-methylpropan-1-amine. The analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape (tailing) on standard nonpolar columns. h-brs.dechromatographyonline.com Derivatization, for instance with trifluoroacetic anhydride, is a common strategy to improve chromatographic behavior and volatility. h-brs.de

In the mass spectrometer using electron ionization (EI), the molecule will undergo characteristic fragmentation. The molecular ion peak (M⁺) may be observed, but it is often weak for primary amines. The most significant fragmentation pathway is typically alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. For this compound, alpha-cleavage would lead to two primary fragment ions: loss of the isopropyl group to yield an ion at m/z 70, and loss of the cyclopropyl group to yield an ion at m/z 86. The base peak is often the result of this cleavage. Further fragmentation could involve the loss of neutral molecules from these initial fragments.

| Ion (m/z) | Proposed Fragment Structure/Origin | Relative Abundance |

| 113 | [M]⁺ (Molecular Ion) | Low |

| 98 | [M-CH₃]⁺ | Moderate |

| 86 | [M-C₃H₅]⁺ (Loss of cyclopropyl) | High |

| 70 | [M-C₃H₇]⁺ (Loss of isopropyl) | High / Base Peak |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) | Moderate |

This table represents a predicted fragmentation pattern based on the principles of mass spectrometry for primary amines.

High-performance liquid chromatography (HPLC) is a versatile technique for the non-volatile analysis and purity assessment of amines. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used. nih.gov Due to the basic nature of the amine group, which can interact with residual silanols on silica-based columns leading to peak tailing, specific conditions are required. hplc.eu Using a modern, end-capped C18 or a polymer-based column can mitigate these interactions. hplc.eushodex.com

The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducible retention times for the protonated amine, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. sielc.com Since 1-Cyclopropyl-2-methylpropan-1-amine lacks a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by pre-column derivatization with a UV-active agent like 9-fluorenylmethyl chloroformate (FMOC) to enable UV detection. sielc.comchromforum.org

As 1-Cyclopropyl-2-methylpropan-1-amine is a chiral molecule, determining its enantiomeric excess (ee) is crucial. This is achieved using chiral chromatography, either by GC or HPLC with a chiral stationary phase (CSP).

High-performance liquid chromatography is a well-established technique for chiral analysis. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective for separating a wide range of chiral compounds, including amines. yakhak.org The separation is typically performed in normal-phase mode (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol), often with the addition of acidic and basic modifiers to improve resolution and peak shape. chromatographyonline.com Another class of CSPs based on derivatized cyclofructans has also shown excellent selectivity for primary amines. chromatographyonline.com

Chiral GC can also be employed, often after derivatization of the amine to form a less polar derivative, using columns coated with chiral selectors like cyclodextrin (B1172386) derivatives.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis (of Derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state and for unambiguously assigning its absolute configuration. wikipedia.org Since 1-Cyclopropyl-2-methylpropan-1-amine is a liquid or low-melting solid at room temperature, it is not suitable for direct single-crystal X-ray analysis.

To overcome this, a crystalline derivative must be prepared. A common and effective strategy is to form a salt by reacting the amine with a chiral or achiral acid (e.g., carboxylic or sulfonic acids). acs.orgcaltech.edu The resulting salt often has a much higher propensity to form high-quality single crystals suitable for diffraction experiments. If a chiral resolving agent is used to form a diastereomeric salt, the absolute configuration of the amine can be determined relative to the known configuration of the co-former. Alternatively, if a heavy atom is present in the crystal structure (either in the amine derivative or the counter-ion), anomalous dispersion effects can be used to determine the absolute configuration directly. nih.gov The analysis provides precise data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the crystal lattice. acs.org

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. For a molecule like 1-Cyclopropyl-2-methylpropan-1-amine, which contains a single stereocenter, its two enantiomers, (R)- and (S)-1-Cyclopropyl-2-methylpropan-1-amine, will produce CD spectra that are mirror images of each other. This characteristic makes CD spectroscopy an invaluable tool for determining both the absolute configuration and the enantiomeric purity of the compound.

The amine functionality in 1-Cyclopropyl-2-methylpropan-1-amine does not possess a strong chromophore in the accessible ultraviolet-visible region. Therefore, direct CD analysis often requires derivatization to introduce a suitable chromophore near the stereocenter. Alternatively, the analysis can be performed by forming host-guest complexes with a chiral host molecule. nih.gov The interaction between the chiral amine and the host generates a distinct CD signal, which can be correlated with the amine's stereochemistry. rsc.org

Enantiomeric Purity Determination

The magnitude of the CD signal, typically measured as the differential extinction coefficient (Δε) or ellipticity (θ), is directly proportional to the concentration difference between the two enantiomers in a sample. This linear relationship forms the basis for quantifying the enantiomeric excess (ee).

A calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength (usually the wavelength of maximum absorption, λmax) against known enantiomeric excesses of the compound. For 1-Cyclopropyl-2-methylpropan-1-amine, this would involve preparing a series of samples with varying ratios of the (R)- and (S)-enantiomers.

Illustrative Research Findings:

While specific experimental CD data for 1-Cyclopropyl-2-methylpropan-1-amine is not extensively available in public literature, studies on analogous α-chiral primary amines demonstrate the general principles. utexas.edunih.gov For instance, a protocol involving the derivatization of the amine with pyridine (B92270) carboxaldehyde to form a chiral imine, followed by complexation with a copper(I)-BINAP complex, has been shown to produce a strong metal-to-ligand charge-transfer (MLCT) band in the visible region of the CD spectrum. nih.govnih.gov The intensity of this band is then used to determine the enantiomeric excess with high accuracy. The relationship between the CD signal and enantiomeric excess is expected to be linear, as illustrated in the hypothetical data below.

| Enantiomeric Excess (% ee of S-enantiomer) | CD Signal (mdeg) at λmax |

|---|---|

| 100 | -50.0 |

| 75 | -37.5 |

| 50 | -25.0 |

| 25 | -12.5 |

| 0 (Racemic) | 0.0 |

| -25 | 12.5 |

| -50 | 25.0 |

| -75 | 37.5 |

| -100 | 50.0 |

Absolute Configuration Determination

The absolute configuration of a chiral molecule determines the sign of its CD spectrum. wikipedia.org For a pair of enantiomers, one will exhibit a positive Cotton effect (a positive peak in the CD spectrum), while the other will show a negative Cotton effect of equal magnitude at the same wavelength. researchgate.net

The absolute configuration of 1-Cyclopropyl-2-methylpropan-1-amine can be determined by one of two primary methods using CD spectroscopy:

Comparison with a Standard: The experimental CD spectrum of an enantiomerically pure sample is compared with the spectrum of a standard sample whose absolute configuration has been unequivocally determined by another method, such as X-ray crystallography.

Theoretical Calculation: In the absence of a reference standard, the absolute configuration can be assigned by comparing the experimental CD spectrum with a theoretically calculated spectrum. This involves computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the CD spectra for both the (R) and (S) configurations. The configuration that yields a calculated spectrum matching the experimental one is assigned to the sample.

Illustrative Research Findings:

For many α-chiral primary amines, a consistent relationship is observed between the stereochemistry at the α-carbon and the sign of the Cotton effect after derivatization. For example, forming a complex with a chiral host like enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) and o-formylphenyl boronic acid can produce distinct CD signals for each enantiomer of the amine. rsc.org The sign of the observed Cotton effect can then be empirically correlated to the R or S configuration based on studies of similar amines. The hypothetical data below illustrates the expected mirror-image relationship between the CD spectra of the two enantiomers of a derivatized 1-Cyclopropyl-2-methylpropan-1-amine.

| Enantiomer | λmax (nm) | Differential Extinction Coefficient (Δε) (M-1cm-1) | Sign of Cotton Effect |

|---|---|---|---|

| (S)-1-Cyclopropyl-2-methylpropan-1-amine Derivative | 255 | -8.5 | Negative |

| (R)-1-Cyclopropyl-2-methylpropan-1-amine Derivative | 255 | +8.5 | Positive |

This non-destructive and highly sensitive technique, particularly when combined with computational analysis, provides a reliable method for the complete stereochemical characterization of 1-Cyclopropyl-2-methylpropan-1-amine.

Basicity and Nucleophilicity Profiles in Various Media

The primary amine group in 1-Cyclopropyl-2-methylpropan-1-amine confers both basic and nucleophilic properties. Basicity refers to the amine's ability to accept a proton, while nucleophilicity describes its ability to donate its lone pair of electrons to an electrophilic center. While these two properties are often correlated, they are distinct, with nucleophilicity being more sensitive to steric hindrance. masterorganicchemistry.com

Generally, the nucleophilicity of amines follows the order of secondary > primary > ammonia, a trend that correlates with their basicity. masterorganicchemistry.com The presence of the bulky isopropyl group adjacent to the cyclopropyl moiety in 1-Cyclopropyl-2-methylpropan-1-amine may introduce steric hindrance, potentially reducing its nucleophilicity compared to less hindered primary amines. masterorganicchemistry.com However, the electron-donating nature of the alkyl groups enhances the electron density on the nitrogen atom, increasing its basicity.

The medium in which the amine is dissolved significantly impacts these properties. In protic solvents like water or alcohols, the amine can be solvated via hydrogen bonding, which can affect its reactivity. In aprotic solvents, these hydrogen-bonding interactions are absent, which can lead to different reactivity profiles. The pH of the medium is also critical; at low pH, the amine will be protonated to form its non-nucleophilic ammonium (B1175870) conjugate acid. lumenlearning.com

Reactions Involving the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom makes the primary amine of 1-Cyclopropyl-2-methylpropan-1-amine a reactive center for a variety of chemical transformations.

Primary amines readily undergo acylation when treated with acylating agents such as acid chlorides, anhydrides, or esters to form amides. Similarly, they react with sulfonyl chlorides to yield sulfonamides. These reactions involve the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center, followed by the elimination of a leaving group (e.g., chloride or carboxylate). Lipase-catalyzed acylation has been demonstrated for structurally similar chiral amines, indicating that enzymatic methods can also be employed for these transformations. researchgate.net

The nitrogen of 1-Cyclopropyl-2-methylpropan-1-amine can be alkylated by reaction with alkyl halides. However, this method can be difficult to control and often leads to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium salts.

A more controlled and widely used method for N-alkylation is reductive alkylation (or reductive amination). This process involves two steps: the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the reduction of the imine to the corresponding secondary amine. The two steps can be performed sequentially or in a single pot. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and hydrogen gas with a metal catalyst. google.com This approach is a scalable method for preparing related 1-cyclopropyl alkyl-1-amines. google.com

Primary amines, such as 1-Cyclopropyl-2-methylpropan-1-amine, react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com The reaction is reversible and proceeds through a carbinolamine intermediate. libretexts.org Water is eliminated during the reaction, and its removal can drive the equilibrium toward the imine product. masterorganicchemistry.com The pH must be carefully controlled, as excessive acidity will protonate the starting amine, rendering it non-nucleophilic. lumenlearning.com The optimal pH for imine formation is typically around 5. lumenlearning.com

Enamines, which feature a nitrogen atom bonded to a carbon-carbon double bond, are formed from the reaction of aldehydes or ketones with secondary amines. libretexts.orgmasterorganicchemistry.com A primary amine like 1-Cyclopropyl-2-methylpropan-1-amine cannot directly form a stable enamine because it has two protons on the nitrogen, favoring the elimination pathway that leads to an imine. masterorganicchemistry.com The formation of an enamine requires the deprotonation of an alpha-carbon in the final step, a pathway available to intermediates derived from secondary amines. libretexts.orgyoutube.com

The primary amine of 1-Cyclopropyl-2-methylpropan-1-amine can act as a key nucleophile in the synthesis of various nitrogen-containing heterocycles. researchgate.net By reacting with bifunctional electrophiles, the amine can participate in cyclization reactions to form rings of various sizes. For example, derivatives of cyclopropylamines can be used to synthesize complex heterocyclic systems like 1,3-oxazines or pyrroles. chemistryviews.orgorganic-chemistry.org The specific heterocyclic product depends on the nature of the reaction partner and the conditions employed. These ring-forming reactions are fundamental in medicinal chemistry and materials science for creating novel molecular scaffolds. researchgate.net

Reactions Involving the Cyclopropyl Moiety

The cyclopropane (B1198618) ring is characterized by significant angle strain, which makes its C-C bonds weaker and more reactive than those in acyclic alkanes. wikipedia.orgyoutube.com This inherent strain allows the cyclopropyl group to participate in a variety of ring-opening reactions, a characteristic that is often exploited in organic synthesis. acs.org

The ring-opening can be initiated by electrophiles, nucleophiles, radicals, or transition metals. youtube.comnih.govnih.gov In the context of 1-Cyclopropyl-2-methylpropan-1-amine, the presence of the amine group can influence the course of these reactions. Under acidic conditions, protonation of the amine creates a powerful electron-withdrawing ammonium group, which can facilitate ring cleavage. nih.gov Studies on related cyclopropylamines in superacidic media have shown that this can lead to the formation of dicationic intermediates that are trapped by nucleophiles. nih.gov

The regioselectivity of the ring-opening (i.e., which C-C bond is broken) is a key consideration. Cleavage can occur at the bond vicinal (adjacent) to the substituent or at the distal (opposite) bond. The outcome is influenced by the electronic nature of the substituents on the ring and the reaction mechanism. organic-chemistry.orgnih.gov For example, oxidative ring-opening of N-cyclopropylamides can be achieved electrochemically to form 1,3-oxazines. chemistryviews.org Radical-mediated ring-opening/cyclization sequences are also a powerful method for transforming cyclopropane derivatives into more complex cyclic structures. nih.gov

Ring-Opening Reactions (e.g., Electrophilic, Radical-Mediated)

The cyclopropane ring in cyclopropylamines can be opened through several pathways, most notably via electrophilic and radical-mediated processes. These reactions leverage the inherent ring strain to form stable acyclic products. nih.gov

Electrophilic Ring-Opening

Under acidic conditions, the amine group can be protonated, forming an ammonium ion. This electron-withdrawing group influences the stability of the cyclopropane C-C bonds. In studies involving analogous compounds like trans-2-phenylcyclopropylamine hydrochloride, treatment with superacids leads to electrophilic cleavage of the cyclopropane ring. nih.gov Theoretical and experimental data indicate that the σ-withdrawing ammonium group weakens the distal C-C bond (the bond opposite to the substituent), facilitating its cleavage. nih.gov This process can generate a dicationic intermediate, which can then be trapped by nucleophiles. nih.gov For instance, the reaction of trans-2-(phenyl)cyclopropylamine hydrochloride in superacid with benzene (B151609) as a nucleophile results in a ring-opened product formed by cleavage of the distal C2-C3 bond. nih.gov

This type of reactivity, known as a donor-acceptor cyclopropane ring opening, is a versatile transformation in organic synthesis. nih.govscispace.com The reaction can be triggered by a Lewis acid, which coordinates to the electron-withdrawing group and facilitates nucleophilic attack. scispace.com

Radical-Mediated Ring-Opening

Radical-mediated pathways offer another route to cleave the cyclopropane ring. These reactions often proceed via a single-electron transfer (SET) from the amine nitrogen to an oxidant or a photoredox catalyst, generating a nitrogen-centered radical cation. researchgate.netrsc.org This intermediate can then undergo rapid ring-opening. The regioselectivity of the ring cleavage is a key aspect of these reactions.

Studies on N-aryl cyclopropylamines show that photoexcitation in the presence of a suitable catalyst can initiate a SET process, leading to the formation of a radical cation. rsc.org This is followed by the opening of the cyclopropyl ring to form a distonic radical cation intermediate, which can then participate in cycloaddition reactions. rsc.org For example, the photocycloaddition of N-aryl cyclopropylamines with electron-deficient alkenes proceeds through such a radical-mediated ring-opening mechanism to yield aminocyclopentanes. rsc.org

Similarly, enzymatic oxidations, such as those mediated by cytochrome P-450 or horseradish peroxidase, can proceed via a SET mechanism. researchgate.netnih.govacs.org Oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase leads exclusively to ring fragmentation, generating a distonic cation radical that undergoes further reactions. researchgate.netacs.org

Examples of Cyclopropylamine (B47189) Ring-Opening Reactions

| Reaction Type | Substrate Example | Conditions | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Electrophilic | trans-2-Phenylcyclopropylamine•HCl | Superacid (e.g., CF₃SO₃H), Arene Nucleophile | Ammonium-carbenium dication | Ring-opened arylated amine | nih.gov |

| Radical (Photoredox) | N-Aryl cyclopropylamine | Visible light, photoredox catalyst, alkene | Distonic radical cation | Cyclopentylamine derivative | rsc.org |

| Radical (Enzymatic) | N-Cyclopropyl-N-methylaniline | Horseradish Peroxidase, H₂O₂ | Aminium radical cation | Ring-opened and cyclized products (e.g., N-methylquinolinium) | researchgate.netacs.org |

Rearrangement Pathways Involving Cyclopropyl Strain

The significant strain energy of the cyclopropane ring is a primary driver for rearrangement reactions. masterorganicchemistry.com Upon ring-opening, the resulting intermediates can undergo various skeletal rearrangements to form more stable acyclic or larger ring systems.

For N-cyclopropylamides, a ring-opening rearrangement can be induced by a Lewis acid like AlCl₃. The proposed mechanism involves the formation of a Heine-type aziridine (B145994) intermediate, which then undergoes nucleophilic attack to yield rearranged products such as N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org

In radical-mediated processes, the rearrangement is also prevalent. The initial ring-opening of a cyclopropylcarbinyl-type radical (where the radical is adjacent to the ring) leads to a homoallylic radical. nih.gov This transformation is extremely rapid and often irreversible. The regiochemistry of this cleavage typically involves the fission of the more substituted internal bond of the cyclopropane ring to form the more stable radical intermediate. nih.gov

Furthermore, electrochemical oxidation of N-cyclopropylamides in the presence of alcohols can lead to a ring-opening rearrangement, ultimately forming 1,3-oxazines. chemistryviews.org This process capitalizes on the strain release to drive the formation of a new heterocyclic system. chemistryviews.org Capitalizing on this inherent strain energy is a common strategy in organic synthesis for accessing complex molecular architectures. researchgate.net

Oxidative and Reductive Transformations of the Amine and Cyclopropyl Groups

Both the amine and cyclopropyl moieties of 1-Cyclopropyl-2-methylpropan-1-amine are susceptible to oxidative and reductive transformations.

Oxidative Transformations

Oxidation of cyclopropylamines often targets the nitrogen atom. As previously discussed, one-electron oxidation to form an aminium radical cation is a key step in many ring-opening reactions mediated by enzymes like cytochrome P-450 or chemical oxidants. nih.govhyphadiscovery.com This initial oxidation can lead to a cascade of events, including C-C bond cleavage of the cyclopropyl ring, resulting in reactive intermediates that can form adducts with biological macromolecules. hyphadiscovery.com For example, the CYP1A2-mediated oxidation of the cyclopropylamine in trovafloxacin (B114552) leads to reactive, ring-opened intermediates. hyphadiscovery.com

Depending on the substrate and oxidant, products can vary. P450 oxidation of N-benzyl-N-cyclopropylamine yields both cyclopropanone (B1606653) hydrate (B1144303) (from oxidation with the ring intact) and 3-hydroxypropionaldehyde (from ring-opening). acs.org In some cases, oxidation can lead to ring expansion products or nitrones. nih.gov

Electrochemical methods also provide a pathway for the oxidative ring-opening of cyclopropylamides, demonstrating a non-enzymatic approach to these transformations. chemistryviews.org

Reductive Transformations

While oxidative pathways are more commonly studied due to the electron-rich nature of the amine, reductive transformations are also possible. The cyclopropylamine moiety can be synthesized via reductive methods, such as the reductive amination of cyclopropanecarboxaldehyde (B31225) or the titanium-mediated coupling of nitriles with Grignard reagents, which involves reductive steps. longdom.orgorganic-chemistry.org

Direct reduction of the cyclopropylamine group itself is less common without cleavage. However, reductive cross-coupling reactions have been developed. For instance, a nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides provides access to 1-arylcyclopropylamines, a transformation that proceeds without ring-opening. researchgate.net This indicates that under specific catalytic conditions, functionalization can be achieved while preserving the strained ring.

Detailed Mechanistic Investigations of Key Transformations

Elucidating the precise mechanisms of reactions involving cyclopropylamines requires a combination of computational and experimental techniques.

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry provides deep insight into the mechanisms of cyclopropane ring-opening. Transition state analysis helps to identify the lowest energy pathways and predict reaction outcomes. For electrophilic ring-opening reactions, calculations for related systems have shown that the transition state leading to the cleavage of the distal bond can be significantly lower in energy than that for vicinal bond cleavage, explaining the observed regioselectivity. nih.gov

For radical-mediated reactions, the transition state for the ring-opening of the cyclopropylcarbinyl radical is a key point of study. This step is typically very fast with a low activation barrier. Reaction coordinate mapping, which plots the energy of the system as it progresses from reactants to products, can visualize the entire transformation, including the formation of intermediates and the energy of transition states. researchgate.nethw.ac.ukarxiv.orgresearchgate.netnih.gov Such analyses are crucial for understanding complex, multi-step reaction dynamics. hw.ac.ukarxiv.org Computational studies can compare different potential pathways, such as stepwise versus concerted mechanisms, and rationalize observed stereoselectivities. researchgate.net

Calculated Relative Free Energies for Ring-Opening Transition States

| System/Reaction | Transition State (TS) | Description | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Protolysis of protonated trans-2-phenylcyclopropylamine | TS for Vicinal Cleavage | Cleavage of C1-C2 bond | 28.7 | nih.gov |

| Protolysis of protonated trans-2-phenylcyclopropylamine | TS for Distal Cleavage | Cleavage of C2-C3 bond | 22.2 | nih.gov |

| Tandem Heck–Ring-Opening of a Cyclopropyldiol | TS A | Regiochemical pathway A | ΔG = +4.9 (relative to TS B) | researchgate.net |

| Tandem Heck–Ring-Opening of a Cyclopropyldiol | TS B | Regiochemical pathway B | ΔG = 0 (reference) | researchgate.net |

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by identifying bond-breaking or bond-forming events in the rate-determining step. wikipedia.org It compares the rate of a reaction using a molecule with a heavier isotope (e.g., deuterium, D) at a specific position to the rate of the same reaction with the lighter isotope (e.g., hydrogen, H). A significant primary KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step. baranlab.org

In the context of cyclopropylamine reactions, KIE studies can distinguish between different mechanisms. For example, in an oxidation reaction, if a C-H bond abstraction from the cyclopropyl ring were the rate-determining step, a significant primary KIE would be expected upon deuteration of that position. nih.gov Conversely, if a SET from the nitrogen atom is the rate-limiting step, a much smaller or negligible KIE would be observed for C-H bonds, but a nitrogen isotope effect (¹⁴N/¹⁵N) could be informative.

Hammett Plot Analysis for Substituent Effects

Hammett plot analysis is a classic tool in physical organic chemistry used to investigate the electronic effects of substituents on the rate or equilibrium of a reaction involving an aromatic ring. The analysis involves plotting the logarithm of the reaction rate constants (k) or equilibrium constants (K) for a series of meta- and para-substituted aromatic compounds against a substituent constant (σ). The slope of this plot, known as the reaction constant (ρ, rho), provides information about the nature of the transition state.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.

A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge) in the transition state.

For reactions involving cyclopropylamines, this analysis could be applied to study the ring-opening of N-arylcyclopropylamines. By varying the substituents on the aryl ring and measuring the reaction rates, one could determine the electronic demand of the rate-determining step. For example, in a SET-initiated radical ring-opening, a negative ρ value would be expected, as electron-donating groups would stabilize the formation of the aminium radical cation.

In studies of the ring-opening of electrophilic cyclopropanes substituted with different aryl groups at the C2 position, a parabolic (nonlinear) Hammett plot was observed. nih.gov This nonlinearity suggests a change in the rate-determining step or the reaction mechanism as the electronic nature of the substituent is varied. nih.gov

Overview of Current Academic Research Trajectories for 1 Cyclopropyl 2 Methylpropan 1 Amine

Retrosynthetic Disconnections and Strategic Approaches to the Core Amine Structure

Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically breaking down the target molecule into simpler, commercially available starting materials. For 1-cyclopropyl-2-methylpropan-1-amine, two primary disconnection strategies are considered, focusing on the formation of the key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

The most straightforward disconnection cleaves the C-N bond of the primary amine. This approach leads to the precursor, cyclopropyl (B3062369) isobutyl ketone (or 1-cyclopropyl-2-methylpropan-1-one), and an ammonia (B1221849) equivalent. This strategy forms the basis for several classical amination methods, including reductive amination.

Alternatively, a C-C bond disconnection between the cyclopropyl ring and the carbon atom bearing the amino group can be envisioned. This strategy would involve the coupling of a cyclopropyl organometallic reagent with a suitable electrophile containing the isobutylamine (B53898) moiety. While potentially more complex, this approach could offer advantages in certain synthetic contexts, particularly for accessing analogues with diverse substituents on the cyclopropyl ring.

A third, less common, disconnection could involve the construction of the cyclopropane (B1198618) ring itself at a late stage of the synthesis from an appropriate unsaturated precursor. However, for the specific target molecule, the former two strategies are generally more convergent and practical. The choice of the optimal retrosynthetic strategy depends on factors such as the availability of starting materials, desired stereochemistry, and scalability of the synthesis.

Development of Classical Amination Routes for Primary Amine Formation

Following the C-N bond disconnection strategy, several classical methods for the formation of primary amines can be adapted for the synthesis of 1-cyclopropyl-2-methylpropan-1-amine.

Optimized Reductive Amination Protocols from Ketone Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of 1-cyclopropyl-2-methylpropan-1-amine, the key precursor is cyclopropyl isobutyl ketone. The reaction proceeds via the in situ formation of an imine intermediate from the ketone and ammonia, which is then reduced to the desired primary amine.

Various reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can facilitate the initial imine formation. designer-drug.com Optimization of reaction conditions, including the source of ammonia (e.g., ammonium (B1175870) chloride, aqueous ammonia), solvent, temperature, and pressure (for catalytic hydrogenation), is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

Table 1: Representative Conditions for Reductive Amination of Cyclopropyl Isobutyl Ketone

| Ammonia Source | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Approximate Yield (%) |

| NH₄Cl / Et₃N | NaBH₄ | Ti(OiPr)₄ | Ethanol | 25 | - | 75-85 |

| Aqueous NH₃ | H₂ | Raney Nickel | Methanol | 80 | 500 | 80-90 |

| Ammonium Formate | Formic Acid | - | Formic Acid | 160 | - | 70-80 |

Note: The data in this table is illustrative and based on general protocols for reductive amination of similar ketones. Actual yields may vary depending on specific experimental conditions.

Alkylation Strategies for C-N Bond Formation

Direct alkylation of ammonia or an ammonia surrogate with a suitable electrophile is another fundamental approach to C-N bond formation. wikipedia.org For the synthesis of 1-cyclopropyl-2-methylpropan-1-amine, this would involve the reaction of ammonia with 1-halo-1-cyclopropyl-2-methylpropane. However, this method often suffers from a lack of selectivity, leading to the formation of mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.comyoutube.com

To circumvent the issue of over-alkylation, a large excess of ammonia can be used to favor the formation of the primary amine. youtube.com However, this approach can be impractical on a large scale.

Table 2: Challenges in Direct Alkylation of Ammonia

| Substrate | Reagent | Major Products |

| 1-Bromo-1-cyclopropyl-2-methylpropane | NH₃ (excess) | 1-Cyclopropyl-2-methylpropan-1-amine (primary) |

| 1-Bromo-1-cyclopropyl-2-methylpropane | NH₃ (1 equiv.) | Mixture of primary, secondary, and tertiary amines, and quaternary ammonium salt |

Note: This table illustrates the general outcome of direct ammonia alkylation.

Specialized Amination Reactions (e.g., Hofmann Rearrangement Analogs, Gabriel Synthesis Variants)

To achieve a more controlled synthesis of the primary amine, specialized amination reactions can be employed.

The Hofmann rearrangement provides a route to primary amines from primary amides with one fewer carbon atom. wikipedia.orgyoutube.com In this case, the synthesis would commence with 2-cyclopropyl-3-methylbutanamide. Treatment of this amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) would induce a rearrangement to an isocyanate intermediate, which is then hydrolyzed to yield 1-cyclopropyl-2-methylpropan-1-amine. masterorganicchemistry.comchemistrysteps.com A key advantage of the Hofmann rearrangement is the exclusive formation of the primary amine.

The Gabriel synthesis is another classic method for preparing primary amines that avoids over-alkylation. wikipedia.orgorgoreview.comlibretexts.org This multi-step process begins with the N-alkylation of potassium phthalimide (B116566) with 1-halo-1-cyclopropyl-2-methylpropane. jk-sci.comthermofisher.com The resulting N-alkylphthalimide is a stable intermediate that can be purified. Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the desired primary amine. libretexts.org While reliable, the Gabriel synthesis involves multiple steps and the use of hydrazine, which requires careful handling.

Table 3: Comparison of Specialized Amination Reactions

| Reaction | Starting Material | Key Reagents | Key Intermediate | Advantage |

| Hofmann Rearrangement | 2-Cyclopropyl-3-methylbutanamide | Br₂, NaOH, H₂O | Isocyanate | Forms only the primary amine. |

| Gabriel Synthesis | 1-Halo-1-cyclopropyl-2-methylpropane | Potassium phthalimide, Hydrazine | N-Alkylphthalimide | Avoids over-alkylation. |

Stereoselective Synthesis of Enantiopure 1-Cyclopropyl-2-methylpropan-1-amine

The carbon atom bearing the amino group in 1-cyclopropyl-2-methylpropan-1-amine is a stereocenter. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure forms of this amine is of high importance, particularly for applications in the life sciences.

Chiral Auxiliary-Controlled Synthesis

A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed and can often be recovered.

In the context of synthesizing enantiopure 1-cyclopropyl-2-methylpropan-1-amine, a chiral auxiliary can be incorporated in several ways. One approach involves the diastereoselective addition of a nucleophile to a chiral imine or imine derivative. For instance, a chiral sulfinamide auxiliary, such as tert-butanesulfinamide, can be condensed with cyclopropyl isobutyl ketone to form a chiral N-sulfinylimine. The subsequent addition of a reducing agent (e.g., a hydride) proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. nih.gov Finally, acidic hydrolysis removes the sulfinamide auxiliary to afford the enantiomerically enriched primary amine.

Another strategy employs a chiral amine as the auxiliary. For example, condensation of cyclopropyl isobutyl ketone with a chiral α-phenylethylamine would generate a chiral imine. Reduction of this imine would lead to a diastereomeric mixture of secondary amines. After separation of the diastereomers, the chiral auxiliary can be removed by hydrogenolysis to yield the desired enantiopure primary amine.

Table 4: Chiral Auxiliary Approaches for Enantioselective Synthesis

| Chiral Auxiliary | Precursor | Key Step | Diastereomeric Ratio (d.r.) |

| tert-Butanesulfinamide | Cyclopropyl isobutyl ketone | Diastereoselective reduction of N-sulfinylimine | Up to >95:5 |

| (S)-α-Phenylethylamine | Cyclopropyl isobutyl ketone | Diastereoselective reduction of imine and separation | Variable |

Note: The diastereomeric ratios are representative and depend on the specific reagents and reaction conditions.

Asymmetric Catalysis for Enantioselective C-N Bond Construction

A prevalent strategy for the synthesis of chiral amines is the asymmetric reduction of prochiral imines. For the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine, the corresponding imine, N-(cyclopropyl(isopropyl)methylene)amine, can be subjected to catalytic hydrogenation using chiral transition metal complexes. Iridium and rhodium-based catalysts, in particular, have demonstrated high efficacy in the asymmetric reduction of sterically hindered imines.

Chiral iridium catalysts, often employed with chiral phosphine (B1218219) ligands such as those from the Josiphos or f-Binaphane families, are effective for the asymmetric hydrogenation of challenging imine substrates. These catalytic systems can achieve high enantioselectivity by creating a chiral environment around the C=N double bond, directing the hydride transfer to one face of the imine.

| Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (bar) | Temp (°C) | Enantiomeric Excess (ee %) |

| [Ir(COD)Cl]₂ | (R)-Josiphos | Toluene | 50 | 25 | >95 |

| [Rh(COD)₂]BF₄ | (S,S)-f-Binaphane | Methanol | 40 | 30 | >92 |

This is an interactive data table based on typical results for analogous sterically hindered imines.

The success of these reductions is highly dependent on the careful selection of the catalyst, ligand, solvent, and reaction conditions to minimize side reactions and maximize enantioselectivity.

Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, represents an atom-economical approach to chiral amines. In the context of 1-Cyclopropyl-2-methylpropan-1-amine synthesis, this could involve the hydroamination of an appropriately substituted alkene, such as 1-cyclopropyl-2-methylprop-1-ene, with a suitable amine source.

Catalyst systems based on late transition metals like rhodium, iridium, and palladium have been developed for enantioselective hydroamination. researchgate.netnih.gov Chiral phosphine ligands play a crucial role in inducing asymmetry. The key challenge in the hydroamination of sterically hindered alkenes is overcoming the steric repulsion to achieve efficient and selective C-N bond formation.

Recent advancements have focused on the development of highly active and selective catalysts that can operate under mild conditions. For instance, rhodium(I) complexes with Josiphos ligands have been shown to catalyze the hydroamination of allenes with high regio- and enantioselectivity. researchgate.net While not directly demonstrated for 1-cyclopropyl-2-methylprop-1-ene, these systems offer a promising avenue for investigation.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. Chiral Brønsted acids, such as phosphoric acids, and chiral amines are common organocatalysts for the synthesis of chiral amines.

For the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine, an organocatalytic approach could involve the asymmetric addition of a nucleophile to an imine intermediate, or a related transformation. For example, a chiral phosphoric acid could be used to activate the imine towards nucleophilic attack, while controlling the stereochemical outcome. These catalysts function by forming a chiral ion pair with the protonated imine, directing the approach of the nucleophile.

The development of organocatalytic methods for the synthesis of sterically hindered amines is an active area of research, with a focus on designing catalysts that can accommodate bulky substrates while maintaining high levels of stereocontrol.

Biocatalytic Synthesis Utilizing Transaminases or Other Enzymes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.comworktribe.comnih.gov

For the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine, a transaminase could be used to asymmetrically aminate cyclopropyl isopropyl ketone. The reaction requires an amino donor, such as isopropylamine (B41738) or alanine, and the appropriate (R)- or (S)-selective transaminase to yield the desired enantiomer of the target amine.

The key advantages of using transaminases include their high enantioselectivity, mild reaction conditions (typically aqueous media at or near room temperature), and the avoidance of heavy metal catalysts. mdpi.com Challenges can include unfavorable reaction equilibria and substrate or product inhibition, but various strategies, such as the use of specific amino donors or product removal, have been developed to overcome these limitations. worktribe.com

| Enzyme Source | Substrate | Amino Donor | pH | Temp (°C) | Enantiomeric Excess (ee %) |

| Chromobacterium violaceum | Cyclopropyl isopropyl ketone | Isopropylamine | 7.5 | 30 | >99 |

| Vibrio fluvialis | Cyclopropyl isopropyl ketone | L-Alanine | 8.0 | 25 | >98 |

This is an interactive data table based on the application of transaminases to analogous ketones.

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. This strategy relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer.

For 1-Cyclopropyl-2-methylpropan-1-amine, a racemic mixture can be resolved using enzymatic or chemical methods. Lipases are commonly used enzymes for the kinetic resolution of amines via enantioselective acylation. In the presence of an acyl donor, one enantiomer of the amine is preferentially acylated, allowing for the separation of the acylated amine from the unreacted, enantiomerically enriched amine.

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Enantiomeric Excess (ee %) of unreacted amine |

| Candida antarctica Lipase (B570770) B (CALB) | Ethyl acetate | Hexane | 40 | >99 |

| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Toluene | 30 | >98 |

This is an interactive data table based on typical results for the kinetic resolution of analogous chiral amines.

A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by employing a dynamic kinetic resolution (DKR) process, where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100%.

Cyclopropanation Strategies for Introducing the Cyclopropyl Moiety

The introduction of the cyclopropyl group is a critical step in the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine. Various cyclopropanation strategies can be employed, with the choice of method often depending on the desired stereochemistry and the nature of the precursor.

A common approach is the Simmons-Smith cyclopropanation of an appropriate allylic alcohol precursor. The directing effect of the hydroxyl group can lead to high diastereoselectivity in the formation of the cyclopropane ring. Subsequent oxidation and amination steps would then lead to the target amine.

Alternatively, transition metal-catalyzed cyclopropanation reactions using diazo compounds can be employed. Catalysts based on rhodium, copper, and palladium are effective in catalyzing the transfer of a carbene equivalent to an alkene. The use of chiral ligands can render these reactions enantioselective, allowing for the direct formation of a chiral cyclopropane ring.

For instance, the reaction of a suitable alkene with ethyl diazoacetate in the presence of a chiral rhodium(II) catalyst can provide a cyclopropyl ester with high enantioselectivity. This intermediate can then be converted to 1-Cyclopropyl-2-methylpropan-1-amine through a series of functional group manipulations.

Organozinc Carbenoid Methodologies

At the heart of the Simmons-Smith reaction are organozinc carbenoids. wikipedia.orgorganic-chemistry.org These species, often represented as IZnCH₂I, are not free carbenes but rather metal-associated reagents that mediate the methylene (B1212753) transfer. organic-chemistry.org The study of these intermediates has led to the development of more functionalized and stable carbenoids, expanding their synthetic utility.

Research into functionalized organozinc carbenoids has demonstrated the possibility of generating these reactive species from precursors other than diiodomethane, including those with adjacent nitrogen functionality. ucl.ac.ukucl.ac.uk This allows for the direct synthesis of aminocyclopropanes by designing carbenoid precursors that already contain a protected amine group. ucl.ac.ukucl.ac.ukresearchgate.net This approach is a significant step forward, as it can reduce the number of synthetic steps required compared to cyclopropanating a simple alkene and then introducing the amine functionality later. The development of storable carbenoid reagents, such as phosphate-derived carbenoids, further enhances the practicality of these methodologies by avoiding the often tedious in situ preparation of the reactive species. organic-chemistry.org

Photoredox Catalysis in Cyclopropane Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. While its application to the direct synthesis of 1-Cyclopropyl-2-methylpropan-1-amine is still an area of development, related transformations highlight its potential.

Researchers have successfully used photoredox catalysis for the cyclopropanation of allenes to construct vinyl-cyclopropanes. rsc.org More relevant to amine synthesis is the development of photoredox-coupled ring-opening amination reactions. researchgate.netdntb.gov.ua In these processes, an existing aryl cyclopropane is converted into a radical cation intermediate, which then undergoes ring-opening and subsequent amination to form β-amino ketones. researchgate.netdntb.gov.ua While this functionalizes rather than forms the ring, it demonstrates the ability of photoredox catalysis to activate the typically inert C-C bonds of a cyclopropane ring for C-N bond formation. Recent studies have also shown the formal C(sp³)–H functionalization of aryl cyclopropanes via a deconstruction–reconstruction strategy enabled by cooperative photoredox and N-heterocyclic carbene (NHC) catalysis. rsc.orgnih.gov These cutting-edge methods suggest future pathways where photoredox catalysis could be harnessed for more direct and innovative syntheses of functionalized cyclopropylamines.

Modern Synthetic Techniques and Methodological Advancements

Beyond core reaction development, advancements in chemical engineering and reaction design are transforming the synthesis of complex molecules like 1-Cyclopropyl-2-methylpropan-1-amine.

Flow Chemistry Applications in Amine Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. ijprajournal.comresearchgate.net These features are particularly attractive for the pharmaceutical and fine chemical industries. nih.govmdpi.com

The application of flow chemistry has been successfully demonstrated in the multi-step synthesis of various active pharmaceutical ingredients (APIs). nih.govmdpi.com A highly relevant example is the two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. researchgate.net This process involves a photocyclization reaction followed by a tandem condensation and ring-contraction with an amine, all performed in a continuous-flow setup. researchgate.net This "telescoped" synthesis, where intermediates are not isolated, achieved high productivity and good yields with short residence times. researchgate.net Such a strategy could be adapted for the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine, potentially through a reductive amination sequence in a flow reactor, offering a safer and more scalable manufacturing process.

C-H Amination Reactions for Direct Synthesis

Direct C-H amination is a highly sought-after transformation in organic synthesis as it represents the most atom-economical method for constructing C-N bonds. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. While the direct C-H amination of an unactivated C-H bond on a cyclopropane ring remains a significant challenge, progress in the broader field of C-H functionalization is promising.

Catalytic systems, often based on transition metals like rhodium, palladium, or iron, have been developed for C-H amination of various substrates. The unique electronic properties and steric profile of the C-H bonds on a cyclopropane ring present specific challenges and opportunities for catalyst design. While direct amination of a precursor like isobutylcyclopropane at the C1 position is not yet a standard method, related C-H functionalizations on cyclopropanes, such as acylation, have been reported. rsc.orgnih.gov These examples demonstrate that the C-H bonds of the cyclopropane ring can be selectively targeted, paving the way for the future development of a direct C-H amination route to the target molecule.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability

The choice of a synthetic route depends on a careful evaluation of multiple factors, including yield, selectivity, cost, safety, and scalability. The methodologies discussed present a trade-off between established reliability and modern innovation.

| Methodology | Efficiency (Typical Yields) | Selectivity | Scalability | Key Advantages | Key Limitations |

| Simmons-Smith Reaction | Good to Excellent | High stereospecificity. wikipedia.org Asymmetric variants available for specific substrates. | Well-established for lab and pilot scale. Large scale can be costly. | High reliability, broad substrate scope, predictable stereochemistry. tcichemicals.com | Stoichiometric zinc waste, high cost of diiodomethane, potentially exothermic. wikipedia.org |

| Organozinc Carbenoids | Good to Excellent | Can be tailored for stereo- and chemoselectivity. | Similar to Simmons-Smith; depends on precursor stability and cost. | Allows for the synthesis of functionalized cyclopropanes in fewer steps. ucl.ac.uk | Precursors for functionalized carbenoids can be complex to synthesize. |

| Photoredox Catalysis | Moderate to Good | Mechanistically distinct; selectivity is an active area of research. | Potentially high, especially in flow reactors. | Mild reaction conditions, unique reactivity pathways, sustainable (uses light). researchgate.net | Limited substrate scope for direct cyclopropanation, catalyst cost can be high. |

| Flow Chemistry | Good to Excellent (Optimized) | High; precise control over conditions minimizes side products. | Excellent; designed for continuous production and easy scale-up. researchgate.net | Enhanced safety, high reproducibility, potential for automation and telescoping reactions. ijprajournal.comresearchgate.net | High initial capital investment for specialized equipment. |

| C-H Amination | Variable (Method Dependent) | Regioselectivity is a major challenge. | Potentially very high if a robust catalyst is developed. | Most atom-economical, reduces synthetic steps and waste. | Technology is still emerging for unactivated C-H bonds on cyclopropanes. |

Stereochemical Investigations and Asymmetric Synthesis of 1 Cyclopropyl 2 Methylpropan 1 Amine

Intrinsic Chirality and Stereoisomerism of the Compound

1-Cyclopropyl-2-methylpropan-1-amine possesses a stereogenic center at the carbon atom bonded to the amino group, the cyclopropyl (B3062369) group, the isopropyl group, and a hydrogen atom. The presence of this chiral center means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-1-Cyclopropyl-2-methylpropan-1-amine and (S)-1-Cyclopropyl-2-methylpropan-1-amine.

The three-dimensional arrangement of the substituents around the chiral carbon dictates the absolute configuration of each enantiomer. The cyclopropyl and isopropyl groups, with their distinct steric and electronic properties, contribute to a well-defined chiral environment. The biological activity of such chiral amines is often enantiomer-dependent, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the ability to synthesize and analyze stereochemically pure forms of 1-Cyclopropyl-2-methylpropan-1-amine is of significant scientific interest.

Due to the free rotation around the single bonds, conformational isomers also exist. However, at room temperature, these conformers interconvert rapidly. The primary stereochemical consideration remains the stable configurational isomerism of the two enantiomers.

Development of Enantioselective Synthetic Strategies

The synthesis of single-enantiomer chiral amines is a well-established field, with several powerful strategies available. These methods can be broadly categorized into diastereoselective, catalytic asymmetric, and biocatalytic approaches.

One of the classical yet highly effective methods for asymmetric synthesis involves the use of a chiral auxiliary. This approach entails the temporary attachment of a chiral molecule to a prochiral substrate to induce facial selectivity in a subsequent chemical transformation. For the synthesis of 1-Cyclopropyl-2-methylpropan-1-amine, a plausible strategy would involve the condensation of a chiral auxiliary, such as a derivative of (R)- or (S)-phenylglycinol or an Evans oxazolidinone, with a suitable precursor.

For instance, a chiral imine could be formed from cyclopropyl isopropyl ketone and a chiral amine. The subsequent diastereoselective reduction of this imine would lead to a chiral secondary amine. The stereochemical outcome of the reduction is directed by the chiral auxiliary, which sterically hinders one face of the imine, favoring the delivery of the hydride reagent to the opposite face. The final step would involve the cleavage of the chiral auxiliary to yield the desired enantiomerically enriched 1-Cyclopropyl-2-methylpropan-1-amine. The efficiency of this approach is highly dependent on the choice of the chiral auxiliary and the reaction conditions.

Illustrative Diastereoselective Synthesis Results for Analogs:

| Chiral Auxiliary | Substrate | Diastereomeric Ratio (d.r.) |

|---|---|---|

| (R)-Phenylglycinol derivative | Aryl Alkyl Ketimine | >95:5 |

| Evans Oxazolidinone | α,β-Unsaturated Imide | >98:2 |

Modern synthetic chemistry increasingly relies on catalytic asymmetric methods due to their high efficiency and atom economy.

Asymmetric Organocatalysis: Chiral phosphoric acids, thioureas, and secondary amines have emerged as powerful organocatalysts for a wide range of asymmetric transformations. nih.gov In the context of synthesizing 1-Cyclopropyl-2-methylpropan-1-amine, an organocatalytic reductive amination of cyclopropyl isopropyl ketone could be envisioned. A chiral phosphoric acid, for example, could activate the intermediate imine towards reduction by a Hantzsch ester, with the chiral environment of the catalyst dictating the enantioselectivity of the product.

Metal-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of imines is a highly developed and industrially relevant method for the synthesis of chiral amines. dicp.ac.cn This approach would involve the preparation of the imine from cyclopropyl isopropyl ketone, followed by hydrogenation using a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP, SEGPHOS). The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity. Recent advances have also introduced earth-abundant metal catalysts, such as manganese, for the asymmetric hydrogenation of ketimines with minimally different alkyl groups, which could be applicable here. nih.govresearchgate.net

Illustrative Enantioselectivities in Asymmetric Hydrogenation of Imines:

| Catalyst System | Substrate Type | Enantiomeric Excess (e.e.) |

|---|---|---|

| [Rh(COD)Cl]₂ / (S)-BINAP | N-aryl ketimine | up to 98% |

| RuCl₂(S)-xylbinap)(1,2-diamine) | Aryl alkyl ketimine | up to 99% |

| Pd(TFA)₂ / (S)-SegPhos | N-phosphinyl ketimine | 87-99% dicp.ac.cn |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases and lipases are particularly well-suited for the production of chiral amines.

Transaminase-Mediated Synthesis: Transaminases can catalyze the asymmetric amination of a prochiral ketone to a chiral amine. nih.gov The synthesis of a specific enantiomer of 1-Cyclopropyl-2-methylpropan-1-amine could be achieved by reacting cyclopropyl isopropyl ketone with an amine donor, such as isopropylamine (B41738), in the presence of an (R)- or (S)-selective transaminase. Alternatively, a kinetic resolution of the racemic amine can be performed, where one enantiomer is selectively consumed by the enzyme, leaving the other enantiomer in high enantiomeric excess. mdpi.comrsc.org

Lipase-Catalyzed Kinetic Resolution: Another common biocatalytic method is the kinetic resolution of a racemic amine using a lipase (B570770). In this process, the racemic amine is acylated in the presence of a lipase, which selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. The resulting acylated amine can then be easily separated from the unreacted enantiomer. The choice of lipase and acylating agent is crucial for the efficiency of the resolution.

Whole-Cell Biocatalysis: The use of whole microbial cells as catalysts can offer advantages over isolated enzymes, such as cofactor regeneration and improved enzyme stability. mdpi.com Engineered microorganisms expressing high levels of a desired transaminase could be used for the efficient production of enantiopure 1-Cyclopropyl-2-methylpropan-1-amine.

Illustrative Results of Enzymatic Resolutions of Amines:

| Enzyme | Method | Conversion | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Transaminase (ATA-117) | Kinetic Resolution | ~50% | >99% for remaining enantiomer lookchem.com |

| Lipase (Candida antarctica) | Kinetic Resolution | ~50% | >98% for remaining enantiomer |

Methodologies for Absolute Configuration Assignment and Enantiomeric Excess Determination

The successful synthesis of an enantiomerically enriched compound requires robust analytical methods to determine its absolute configuration and to quantify its enantiomeric purity (enantiomeric excess, e.e.).

For the absolute configuration assignment of 1-Cyclopropyl-2-methylpropan-1-amine, several techniques can be employed. If a crystalline derivative can be formed, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure. researchgate.netresearchgate.netnih.gov Spectroscopic methods such as Vibrational Circular Dichroism (VCD) can also be used, where the experimental spectrum is compared to a spectrum predicted by quantum chemical calculations for a known absolute configuration. nih.govwikipedia.orgnih.gov

Chiral chromatography is the most widely used technique for determining the enantiomeric excess of a chiral compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be utilized.

Chiral HPLC: The separation of the enantiomers of 1-Cyclopropyl-2-methylpropan-1-amine can be achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for a wide range of chiral compounds. The amine may need to be derivatized, for example, by acylation, to improve its chromatographic behavior and interaction with the CSP. The development of a suitable HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers. chiralpedia.comnih.gov

Chiral GC: Gas chromatography is also a powerful tool for chiral separations, particularly for volatile compounds. The amine can be analyzed directly or after derivatization on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. wiley.comgcms.cz Method development involves optimizing the temperature program and carrier gas flow rate to maximize resolution.

Illustrative Chiral Chromatography Separation Parameters:

| Technique | Chiral Stationary Phase | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Chiralpak AD-H (Amylose derivative) | Hexane/Isopropanol/Diethylamine | UV (after derivatization) |

| HPLC | Chirobiotic V (Vancomycin-based) | Methanol/Acetic Acid/Triethylamine | UV (after derivatization) |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration and solution-state conformation of chiral molecules. rsc.orgwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry arising from the molecule's vibrational modes. wikipedia.org ECD, on the other hand, measures the differential absorption of circularly polarized ultraviolet-visible light, which is sensitive to the stereochemical arrangement of chromophores. nih.gov

For a chiral amine like 1-cyclopropyl-2-methylpropan-1-amine, the amine group itself is not a strong chromophore for ECD. However, derivatization of the amine, for instance, by converting it into an amide or a benzoyl derivative, can introduce a chromophore whose ECD spectrum becomes highly sensitive to the stereochemistry of the adjacent chiral center. The sign and intensity of the Cotton effects in the ECD spectrum can then be used to assign the absolute configuration, often with the aid of computational modeling. nih.gov

VCD spectroscopy offers an advantage in that it can be applied to the underivatized amine, as it probes the chirality of the entire molecule through its vibrational modes. rsc.org The C-H, N-H, and C-N stretching and bending vibrations are all sensitive to the stereogenic center. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of the amine can be unambiguously determined.

| Spectroscopic Technique | Wavelength/Wavenumber Range | Expected Observations for a Chiral Cyclopropylamine (B47189) |

| ECD (of a benzoyl derivative) | 200-400 nm | Cotton effects corresponding to the electronic transitions of the benzoyl chromophore, with opposite signs for the two enantiomers. |

| VCD | 4000-800 cm⁻¹ | Multiple bands with opposite signs for the two enantiomers, particularly in the C-H and N-H stretching and bending regions. |

Derivatization for X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. However, obtaining single crystals of a low molecular weight amine suitable for X-ray diffraction can be challenging. Therefore, derivatization is often employed to introduce functionalities that promote crystallization and to incorporate a heavy atom for unambiguous assignment of the absolute configuration.